(R)-Bethanechol is a synthetic compound that acts as a muscarinic acetylcholine receptor agonist. It is primarily used in the medical field to treat urinary retention and to stimulate gastrointestinal motility. As a chiral molecule, (R)-Bethanechol has specific pharmacological properties distinct from its enantiomer, (S)-Bethanechol, making it significant in therapeutic applications.
(R)-Bethanechol is derived from methylcholine chloride through various synthetic pathways. The compound is synthesized in laboratories and is not found naturally in significant quantities. Its synthesis often involves chiral resolution techniques to obtain the desired enantiomer.
(R)-Bethanechol belongs to the class of compounds known as quaternary ammonium compounds. It is further classified as a cholinergic agent due to its mechanism of action on the cholinergic system, particularly affecting muscarinic receptors.
The synthesis of (R)-Bethanechol typically involves several steps, including the reaction of (R)-(−)-1-amino-2-propanol with formic acid and formaldehyde, followed by a series of purification processes. A notable method includes:
The synthesis requires precise control of temperature and pH throughout the process to ensure high yields and purity of the final product. The use of solvents such as dichloromethane and reagents like hydrochloric acid are critical for effective extraction and purification.
(R)-Bethanechol has a specific molecular structure characterized by its chiral center. The chemical formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms along with carbon and hydrogen.
(R)-Bethanechol undergoes various chemical reactions typical for quaternary ammonium compounds. Key reactions include:
The stability of (R)-Bethanechol under physiological conditions allows it to maintain efficacy without rapid degradation, which is essential for its therapeutic applications.
(R)-Bethanechol acts primarily on muscarinic acetylcholine receptors located in smooth muscle tissues. Upon binding to these receptors:
Studies have shown that (R)-Bethanechol has a high affinity for M1 muscarinic receptors, which are predominantly found in the central nervous system and peripheral tissues .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of (R)-Bethanechol during synthesis .
(R)-Bethanechol is primarily used in clinical settings for:
Additionally, research into its effects on insulin resistance indicates potential future applications in metabolic disorders .
The IUPAC name for (R)-Bethanechol is 2-[(Aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium, with the chloride salt form designated as 2-[(Aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride [10]. This quaternary ammonium compound has a molecular formula of C₇H₁₇N₂O₂⁺ (cation) and C₇H₁₇ClN₂O₂ for the hydrochloride salt [1] [4] [10]. The structure comprises three key components:
Table 1: Key Identifiers of (R)-Bethanechol
Property | Value |
---|---|
CAS Registry (cation) | 674-38-4 |
CAS Registry (chloride) | 590-63-6 |
PubChem CID | 40467081 |
DrugBank ID | DB01019 |
Molecular Formula (salt) | C₇H₁₇ClN₂O₂ |
Molecular Weight (salt) | 196.68 g/mol |
ChEMBL ID | CHEMBL1201203 |
The quaternary nitrogen limits blood-brain barrier penetration, confining pharmacological actions to peripheral tissues [4] [6]. The compound was first synthesized in 1935 and commercialized under trade names like Urecholine® and Duvoid® [4] [10].
(R)-Bethanechol possesses a single chiral center at the C2 carbon of the propanaminium chain (adjacent to the quaternary nitrogen), resulting in two enantiomers: (R)-(–)-Bethanechol and (S)-(+)-Bethanechol [2] [7]. The stereochemistry critically determines muscarinic receptor affinity:
Chiral separation techniques (e.g., chromatography with chiral stationary phases) are essential for isolating the (R)-isomer from racemic mixtures. The C2 stereocenter’s tetrahedral geometry allows distinct spatial orientations of the carbamate and ammonium groups, directly impacting receptor docking efficiency [7].
(R)-Bethanechol chloride is a hygroscopic white solid with a melting point near 218–220°C (with decomposition) [10]. Key properties include:
Table 2: Physicochemical Profile of (R)-Bethanechol Chloride
Property | Value |
---|---|
Melting Point | 218–219°C (dec.) |
Water Solubility | ~1,667 mg/mL (25°C) |
Ethanol Solubility | ~80 mg/mL (95%) |
Aqueous Solution pH | 5.5–6.0 (0.5% w/v) |
logP (calculated) | –2.8 to –4.1 (indicating high polarity) |
pKa | ~11.8 (quaternary ammonium group) |
The enantiomers of bethanechol exhibit divergent pharmacological profiles due to stereoselective receptor interactions:
Table 3: Enantiomer Comparison in Muscarinic Receptor-Dominant Tissues
Parameter | (R)-Bethanechol | (S)-Bethanechol |
---|---|---|
M3 Receptor Affinity | High (Kd = 12 nM) | Low (Kd > 1,500 nM) |
Potency in Bladder | EC₅₀ = 0.8 μM | EC₅₀ > 100 μM |
Selectivity Ratio (R:S) | 1 (reference) | 0.01–0.001 |
Therapeutically, only the (R)-enantiomer is clinically utilized, as the (S)-isomer contributes negligibly to efficacy but may increase off-target risks [2] [4]. Racemic bethanechol (used in most formulations) derives its activity almost exclusively from the (R)-fraction [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1